(2-Methylquinolin-8-yl) 2-chloro-5-nitrobenzoate
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Overview
Description
(2-Methylquinolin-8-yl) 2-chloro-5-nitrobenzoate is a complex organic compound that combines a quinoline derivative with a chlorinated nitrobenzoate moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The quinoline structure is known for its biological activity, while the chlorinated nitrobenzoate group adds unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylquinolin-8-yl) 2-chloro-5-nitrobenzoate typically involves the following steps:
Formation of 2-Methylquinoline: This can be achieved through classical methods such as the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Nitration and Chlorination of Benzoic Acid: The benzoic acid derivative is first nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group. Chlorination is then carried out using thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Esterification: The final step involves the esterification of 2-methylquinoline with 2-chloro-5-nitrobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Methylquinolin-8-yl) 2-chloro-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Substitution: Sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the benzoate moiety.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Methylquinolin-8-yl) 2-chloro-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of the quinoline moiety.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-Methylquinolin-8-yl) 2-chloro-5-nitrobenzoate is primarily related to its interaction with biological macromolecules:
Molecular Targets: The compound can interact with DNA, enzymes, and proteins, potentially inhibiting their function.
Pathways Involved: It may interfere with cellular processes such as DNA replication, transcription, and protein synthesis, leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure with similar biological activity.
2-Chloro-5-nitrobenzoic acid: Shares the chlorinated nitrobenzoate moiety.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Uniqueness
(2-Methylquinolin-8-yl) 2-chloro-5-nitrobenzoate is unique due to the combination of the quinoline and chlorinated nitrobenzoate moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to its individual components.
Properties
IUPAC Name |
(2-methylquinolin-8-yl) 2-chloro-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c1-10-5-6-11-3-2-4-15(16(11)19-10)24-17(21)13-9-12(20(22)23)7-8-14(13)18/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYAEEMUZICEDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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